![molecular formula C45H66N2O10 B12798535 4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid CAS No. 65462-27-3](/img/structure/B12798535.png)
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom. The compound also contains a tert-butylamino group, a hydroxypropoxy group, and a propanedioic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid involves multiple steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving indene and cyclohexanone derivatives. The tert-butylamino group is introduced via a nucleophilic substitution reaction, while the hydroxypropoxy group is added through an etherification process. The final step involves the incorporation of the propanedioic acid moiety through esterification or amidation reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the spirocyclic core can be reduced to form alcohols.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Esterification: The propanedioic acid moiety can form esters with alcohols under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like sulfuric acid for esterification. Major products formed from these reactions include ketones, alcohols, and esters .
Scientific Research Applications
4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butylamino group can interact with adrenergic receptors, while the hydroxypropoxy group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and those containing tert-butylamino and hydroxypropoxy groups. Compared to these compounds, 4’-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1’-cyclohexane]-1-one;propanedioic acid is unique due to its specific combination of functional groups and its spirocyclic core. This uniqueness gives it distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
65462-27-3 |
|---|---|
Molecular Formula |
C45H66N2O10 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid |
InChI |
InChI=1S/2C21H31NO3.C3H4O4/c2*1-20(2,3)22-13-16(23)14-25-17-8-10-21(11-9-17)12-15-6-4-5-7-18(15)19(21)24;4-2(5)1-3(6)7/h2*4-7,16-17,22-23H,8-14H2,1-3H3;1H2,(H,4,5)(H,6,7) |
InChI Key |
WSHITABQWCGABY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.CC(C)(C)NCC(COC1CCC2(CC1)CC3=CC=CC=C3C2=O)O.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


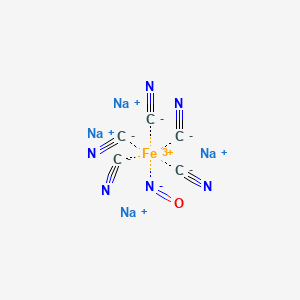
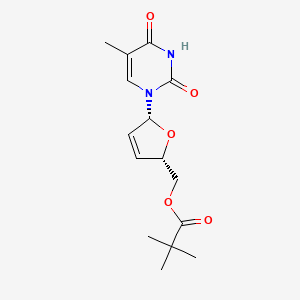
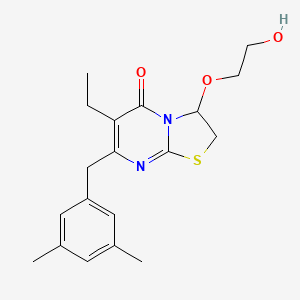
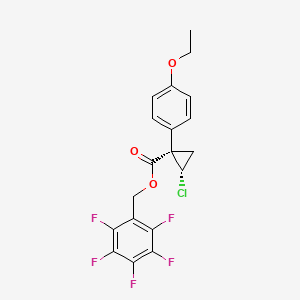
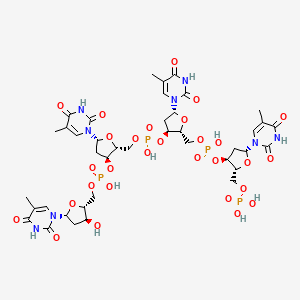
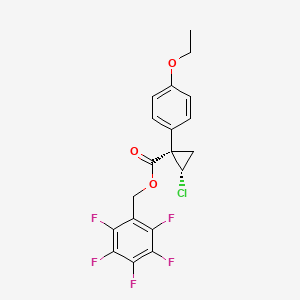
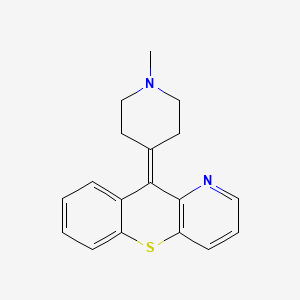

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

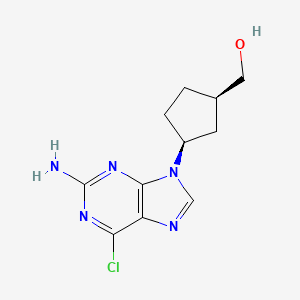
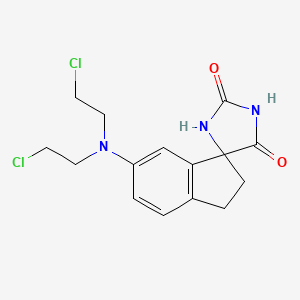

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
